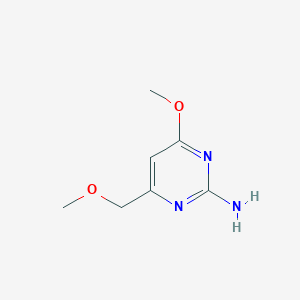![molecular formula C18H25NO3 B13920210 Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carbamate and spirocyclic moieties in its structure contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like a Grignard reagent.
Introduction of the Carbamate Group: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Phenylmethyl Substitution:
Industrial Production Methods
Industrial production of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Phenylmethyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a spirocyclic ketone or aldehyde.
Reduction: Formation of a spirocyclic amine.
Substitution: Formation of various substituted spirocyclic carbamates.
Aplicaciones Científicas De Investigación
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other spirocyclic carbamates and related compounds:
tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate: Similar spirocyclic structure but with a tert-butyl group instead of a phenylmethyl group.
2-Methyl-2-propanyl (7-hydroxyspiro[3.5]non-2-yl)carbamate: Another spirocyclic carbamate with different substituents.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar biological activity but different core structures.
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate stands out due to its unique combination of a spirocyclic core and a phenylmethyl carbamate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
benzyl N-(2-hydroxyspiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H25NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15-16,20H,7-13H2,1H3 |
Clave InChI |
MHCRXTKMFRDTHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2(CC1)CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


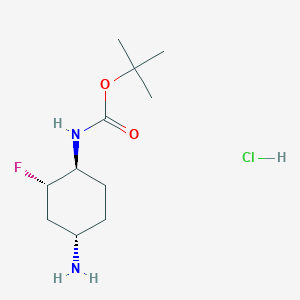
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
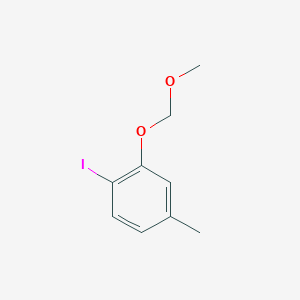
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
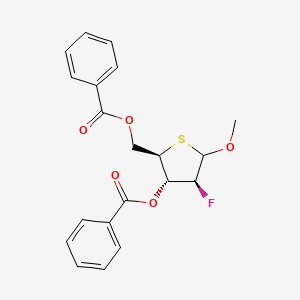

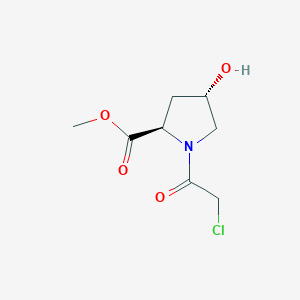
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
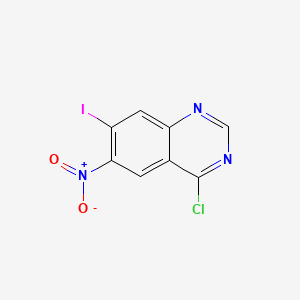
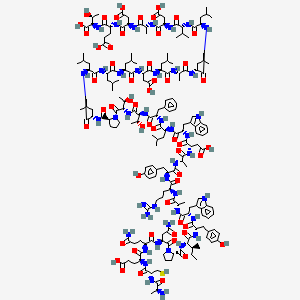
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
